molecular formula C8H6BrF4NO B8124775 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine

3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine

Cat. No.: B8124775
M. Wt: 288.04 g/mol
InChI Key: HPQBDRYXLZJLSV-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine is an organic compound that belongs to the class of halogenated anilines This compound is characterized by the presence of bromine, fluorine, and trifluoroethoxy groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

    Etherification: Attachment of the trifluoroethoxy group via nucleophilic substitution reactions.

    Amination: Introduction of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or other reduced products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or other bases in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or reduced amine derivatives.

Scientific Research Applications

3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-benzene: Lacks the amine group, making it less reactive in certain types of reactions.

    3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-aniline: Similar structure but may have different reactivity and applications due to the presence of different substituents.

Uniqueness

3-Bromo-5-fluoro-4-(2,2,2-trifluoro-ethoxy)-phenylamine is unique due to the combination of halogen atoms and the trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4NO/c9-5-1-4(14)2-6(10)7(5)15-3-8(11,12)13/h1-2H,3,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBDRYXLZJLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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